mitochondrial ribosomal protein 4
Description
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Properties
CAS No. |
146991-10-8 |
|---|---|
Molecular Formula |
C31H34N2O2S |
Synonyms |
mitochondrial ribosomal protein 4 |
Origin of Product |
United States |
Nomenclature and Molecular Identity of Human Mitochondrial Ribosomal Protein 4 Mrps4
Disambiguation of MRPS4 Terminology in Mammalian Systems
The naming of MRPS4 has been a source of ambiguity due to its multiple functions and associations. Initially identified in the context of mitochondrial ribosomes, further research has revealed a more complex picture.
Synonymous Relationship with U3 Small Nucleolar Ribonucleoprotein Protein IMP3 (IMP3/BRMS2/C15orf12)
MRPS4 is, in fact, the same protein as U3 small nucleolar ribonucleoprotein protein IMP3. wikipedia.orggenecards.orgusbio.net This protein is also known by the aliases BRMS2 and C15orf12. wikipedia.orgusbio.net The name IMP3 originates from its role as a human homolog of the yeast Imp3 protein and its interaction with the U3 small nucleolar ribonucleoprotein (snoRNP) complex in the nucleolus. wikipedia.orggenecards.orgcancerindex.org This dual identity highlights its involvement in both mitochondrial and nucleolar processes, a key point in understanding its function.
Historical Context and Re-evaluation of "Mitochondrial Ribosomal Protein" Designation
The designation of this protein as "Mitochondrial Ribosomal Protein S4" stemmed from initial characterizations. However, evidence strongly suggests its primary localization and function are within the nucleolus, where it participates in ribosome biogenesis. wikipedia.orgcaltagmedsystems.co.uk While it is named as a mitochondrial protein, its direct role within the mitochondrial ribosome in humans is a subject of ongoing investigation and re-evaluation. The synonymous name IMP3 more accurately reflects its well-established function in the U3 snoRNP complex. genecards.orgcancerindex.orgnih.gov
Orthologs and Homologs across Eukaryotic Species
Understanding the evolutionary counterparts of human MRPS4/IMP3 in other eukaryotes provides valuable insights into its fundamental roles.
Yeast Imp3 Protein as a Key Homolog
The human IMP3 protein is the homolog of the Imp3 protein found in Saccharomyces cerevisiae (baker's yeast). wikipedia.orggenecards.orgcancerindex.org In yeast, Imp3p is a component of the small subunit (SSU) processome, which is crucial for the maturation of the small ribosomal subunit. genecards.org This homology was a key discovery in elucidating the function of the human protein. genecards.orgcancerindex.orgnih.gov
Functional Divergence and Conservation of S4 Domain in Ribosomal Proteins
MRPS4/IMP3 contains an S4 domain, a conserved RNA-binding motif found in ribosomal proteins across different domains of life. wikipedia.orgwikipedia.org The S4 domain is essential for the assembly of the small ribosomal subunit and for maintaining translational accuracy. embopress.orgembopress.org While the core function of the S4 domain in RNA binding is conserved, its context within the larger protein and its specific interactions can lead to functional divergence between species. nih.govnih.gov In prokaryotes, the S4 protein is a key component of the 30S ribosomal subunit. In eukaryotes, the homologous protein S9 is part of the 40S ribosomal subunit. wikipedia.orgembopress.org The human MRPS4/IMP3, despite its name, is primarily associated with the biogenesis of the cytoplasmic ribosome in the nucleolus. wikipedia.org
Dictyostelium discoideum mrps4 as a Putative Mitochondrial Small Ribosomal Subunit Component
In the social amoeba Dictyostelium discoideum, a protein named mrps4 has been identified as a component of the mitochondrial small ribosomal subunit. uniprot.orgnih.gov This protein is encoded by the mitochondrial DNA and is essential for the transition from cell growth to differentiation. nih.govbiorxiv.org While it shares the "mrps4" designation, its genetic origin and primary localization differ from the human MRPS4/IMP3, which is encoded by a nuclear gene. wikipedia.orguniprot.org This highlights a case of convergent evolution in naming rather than direct functional equivalence in the context of mitochondrial translation between these organisms.
Interactive Data Tables
Table 1: Nomenclature and Aliases of Human MRPS4
| Primary Name | Synonyms |
| Mitochondrial Ribosomal Protein S4 (MRPS4) | U3 small nucleolar ribonucleoprotein protein IMP3 (IMP3), BRMS2, C15orf12 wikipedia.orggenecards.orgusbio.net |
Table 2: Key Orthologs and Homologs of Human MRPS4/IMP3
| Organism | Gene/Protein Name | Key Characteristics |
| Homo sapiens (Human) | IMP3/MRPS4 | Component of the U3 snoRNP complex, involved in nucleolar ribosome biogenesis. wikipedia.orggenecards.orgcancerindex.org |
| Saccharomyces cerevisiae (Yeast) | Imp3p | Component of the small subunit (SSU) processome. genecards.org |
| Dictyostelium discoideum (Social Amoeba) | mrps4 | Putative component of the mitochondrial small ribosomal subunit, encoded by mitochondrial DNA. uniprot.orgnih.gov |
Genetic Basis and Transcriptional Regulation of Human Mrps4 Imp3
Genetic Basis and Transcriptional Regulation of Human MRPS4 (also known as IMP3)
The blueprint for the MRPS4 protein is encoded within the nuclear genome, highlighting the coordinated regulation between the nucleus and mitochondria.
Genomic Localization and Gene Structure
The precise location and structural organization of the MRPS4 gene are fundamental to understanding its function and regulation.
The human MRPS4 gene is located on the long (q) arm of chromosome 15. Chromosome 15 is an acrocentric chromosome, comprising approximately 99.7 million base pairs and representing between 3% and 3.5% of the total DNA in human cells wikipedia.org. It is home to numerous genes, and alterations in this chromosome are associated with several genetic disorders, such as Prader-Willi syndrome and Angelman syndrome, which involve the 15q11-q13 region wikipedia.orgyoutube.com.
The architecture of eukaryotic genes, characterized by exons and introns, allows for the generation of multiple protein products from a single gene through alternative splicing youtube.comnih.gov. The MRPS4 gene possesses a defined exon-intron structure.
Databases like Ensembl and NCBI provide detailed annotations of gene structures, including the number of exons and the various transcripts that can be produced youtube.comensembl.org. While specific numbers of exons can vary between database releases, these resources offer comprehensive views of the gene's layout. For instance, a gene's structure is typically represented with exons as boxes and introns as connecting lines, with coding sequences often highlighted youtube.comensembl.org. The existence of multiple transcript variants for a single gene is a common phenomenon, contributing to the complexity of the human transcriptome nih.govensembl.info.
Below is a representative table of transcript variants for MRPS4, illustrating the diversity that can arise from a single gene locus.
| Transcript ID (Ensembl) | Status | Biotype | Exons |
| ENST00000369985 | Known | Protein-coding | 7 |
| ENST00000482144 | Novel | Protein-coding | 6 |
| ENST00000493488 | Novel | Non-coding | 3 |
Data is illustrative and based on typical gene variant information found in genomic databases like Ensembl. Specific details may vary with database updates.
Transcriptional Regulation and Expression Profiles
The expression of MRPS4 is a tightly controlled process, ensuring that the protein is available in appropriate amounts to meet the cell's metabolic demands. This regulation occurs at the transcriptional level and is influenced by various cellular states.
Constitutive Expression Patterns across Tissues (e.g., Mouse Development)
Mitochondrial ribosomal proteins are fundamental for cellular function, and as such, their genes are expected to be expressed in most tissues. Studies on mammalian mitochondrial ribosomal protein genes, including those in mouse models, have shown that these genes are consistently expressed throughout early embryogenesis and in a wide range of adult tissues with little specificity nih.gov. This ubiquitous expression underscores the essential and housekeeping role of these proteins in maintaining mitochondrial function and cellular viability nih.gov. Data from resources like The Human Protein Atlas indicates that many mitochondrial ribosomal proteins are detected in virtually all analyzed tissues, showing a general cytoplasmic expression pattern proteinatlas.org.
Transcriptomic Analysis in Response to Cellular States (e.g., Protein Production)
The expression of genes can be significantly altered in response to changes in the cellular environment, such as stress or increased demand for protein synthesis nih.govnih.gov. Transcriptomic analyses allow for a global view of these changes. For instance, cellular stress can lead to a widespread remodeling of the transcriptome nih.gov. While specific large-scale transcriptomic studies focusing solely on MRPS4 regulation in response to protein production demands are not detailed in the provided results, it is known that the expression of ribosomal components is tightly coordinated with the cell's translational activity. Dysregulation of genes involved in post-transcriptional regulation, including those encoding RNA binding proteins, is linked to various human diseases nih.gov.
Potential Regulatory Elements and Factors Influencing MRPS4 Gene Expression
Gene expression is controlled by regulatory elements such as promoters and enhancers, which bind transcription factors to modulate the rate of transcription youtube.comnih.govkhanacademy.org. Promoters are DNA sequences located near the transcription start site where the transcriptional machinery, including RNA polymerase and general transcription factors, assembles youtube.comyoutube.com. Enhancers are distal DNA elements that can significantly boost the transcription of target genes youtube.comscispace.com.
The regulation of a gene like MRPS4 is likely governed by a combination of these elements. The activity of these regulatory regions is mediated by transcription factors, which are proteins that recognize and bind to specific DNA sequences youtube.comyoutube.comyoutube.com. The binding of these factors can be influenced by the chromatin state, which can make the DNA more or less accessible youtube.com. While specific transcription factors that exclusively regulate MRPS4 are a subject for detailed molecular studies, it is known that transcription factors like YY1, GATA1, and C/EBPα can act as repressors for certain genes, and their binding can be influenced by factors like DNA methylation nih.gov. The identification of the precise set of transcription factors and regulatory elements that control MRPS4 expression is key to fully understanding its role in cellular physiology.
Protein Structure and Biochemical Features of Human Mrps4 Imp3
Primary Sequence Analysis and Predicted Molecular Mass
Human MRPS4 is a protein-coding gene. cloud-clone.com The protein, also referred to as IMP3, BRMS2, and C15orf12, is the human homolog of the yeast Imp3 protein. cloud-clone.comnih.gov The full-length protein consists of 184 amino acids. tenzobio.com Analysis of its primary amino acid sequence allows for the prediction of its molecular mass. Recombinantly produced human MRPS4, encompassing the full sequence from Met1 to Ala184, has a predicted molecular weight of approximately 27 kDa. tenzobio.com
Table 1: Aliases and Molecular Characteristics of Human MRPS4
| Alias | Full Name | Amino Acid Count | Predicted Molecular Mass (kDa) |
| MRPS4 | Mitochondrial Ribosomal Protein S4 | 184 | ~27 |
| IMP3 | IMP U3 Small Nucleolar Ribonucleoprotein 3 | 184 | ~27 |
| BRMS2 | Breast Cancer Metastasis-Suppressor 2 | 184 | ~27 |
| C15orf12 | Chromosome 15 Open Reading Frame 12 | 184 | ~27 |
This table is based on data from references cloud-clone.comnih.govtenzobio.com.
Identification and Characterization of the S4 RNA-Binding Domain
A key feature of the MRPS4 protein is the presence of an S4 RNA-binding domain. cloud-clone.comnih.govnih.gov This domain is a small, conserved region of approximately 60-65 amino acids that is critical for the protein's function in interacting with RNA. nsf.gov The S4 domain is known to bind to ribosomal RNA (rRNA) and is essential for the assembly of the small ribosomal subunit. nsf.govnih.gov In the context of MRPS4 (IMP3), this domain facilitates its role in rRNA processing by binding to pre-rRNA within the U3 snoRNP complex. youtube.com The S4 domain specifically delivers nucleotide-modifying enzymes to RNA and regulates translation through structure-specific RNA binding. nsf.gov This interaction is crucial for the early cleavage events that occur during the maturation of the 18S rRNA. youtube.comnih.gov
The S4 domain itself is characterized by a specific three-dimensional structure that enables its RNA-binding activity. nsf.gov This domain is not only involved in rRNA binding but also in snoRNA binding, highlighting its versatile role in RNA metabolism. nih.gov
Structural Motifs and Predicted Secondary/Tertiary Structures
The S4 protein domain within MRPS4 possesses a distinct structural architecture composed of three alpha-helices and five beta-strands. nsf.gov These secondary structural elements are organized into a compact globular domain. The five beta-strands form an antiparallel beta-sheet arranged in a Greek key motif. nsf.gov This conserved structural fold creates a surface that is adept at interacting with RNA molecules. nih.gov
Post-Translational Modifications and their Functional Implications
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, localization, and stability. Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. These modifications play a crucial role in regulating a vast array of cellular processes. nih.gov
While PTMs are known to be critical for the function of many ribosomal proteins and other components of the translation machinery, specific information regarding the post-translational modifications of human MRPS4 (IMP3) is not extensively documented in the reviewed scientific literature. General mechanisms like phosphorylation can regulate enzyme activity, while ubiquitination often targets proteins for degradation. nih.gov However, at present, there is a lack of specific research findings detailing which of these, or other PTMs, occur on MRPS4 and what their precise functional consequences are for its role in ribosome biogenesis. Further research is required to elucidate the post-translational regulatory mechanisms governing MRPS4 function.
Cellular Localization and Dynamics of Human Mrps4 Imp3
Predominant Localization to the Nucleolus and Nucleus
The primary and well-established localization of MRPS4 is the mitochondrial matrix, where it integrates into the small ribosomal subunit (mt-SSU). uniprot.org However, the concept of proteins having dual localization in different cellular compartments is a recognized phenomenon in cell biology, allowing proteins to perform secondary functions (moonlighting). nih.govresearchgate.net A number of proteins primarily resident in mitochondria have been observed to also localize to the nucleus, often in response to cellular stress or specific signaling events, a process termed conditional re-routing. nih.govnih.gov
While a predominant localization of human MRPS4 to the nucleolus has not been documented in mainstream scientific literature, its cytoplasmic counterpart, ribosomal protein S4 (RPS4), is a key player in the nucleolus. The nucleolus is the principal site for the biogenesis of cytoplasmic ribosomes. The potential for a mitochondrial protein like MRPS4 to have a secondary localization in the nucleus or nucleolus would be dependent on specific cellular conditions and the presence of appropriate targeting signals, though this remains a speculative area for this particular protein. nih.gov
Association with U3 snoRNP Complex and Small Subunit Processome
The biogenesis of the cytoplasmic small ribosomal subunit (40S) in the nucleolus is a highly complex process involving the U3 small nucleolar RNA (snoRNA) and a large ribonucleoprotein complex known as the Small Subunit (SSU) processome. nih.govnih.gov The SSU processome assembles on the nascent pre-rRNA transcript to guide its folding, modification, and cleavage into the mature 18S rRNA, the core of the 40S subunit. nih.govnih.gov
A direct, stable association between human mitochondrial MRPS4 and the U3 snoRNP complex is not established. However, the functional parallel is clear with its cytoplasmic homolog. In yeast, the cytoplasmic ribosomal protein S4 (Rps4), along with other ribosomal proteins like Rps6 and Rps7, has been identified as a bona fide component of the SSU processome. nih.gov These ribosomal proteins are considered early binding proteins that are essential for the initial assembly and processing steps of the pre-rRNA. nih.gov Therefore, the association with the U3 snoRNP and SSU processome is a defining characteristic of the biogenesis pathway involving the cytoplasmic RPS4, not the mitochondrial MRPS4.
Table 1: Key Complexes in Ribosome Biogenesis
| Complex | Primary Location | Key Components | Function in Cytoplasmic Ribosome Biogenesis |
|---|---|---|---|
| U3 snoRNP | Nucleolus | U3 snoRNA, Fibrillarin, NOP58 | Essential for early pre-rRNA processing; base-pairs with pre-rRNA. nih.govthebiogrid.org |
| SSU Processome | Nucleolus | U3 snoRNP, ~70 proteins including Utps, and early-binding ribosomal proteins (e.g., yeast Rps4). nih.govnih.gov | A large complex that carries out the initial cleavage and maturation of the 18S pre-rRNA. nih.gov |
| Mitochondrial Ribosome (Mitoribosome) | Mitochondrial Matrix | mt-rRNAs (12S, 16S), Mitochondrial Ribosomal Proteins (e.g., MRPS4). wikipedia.orguniprot.org | Synthesizes proteins encoded by the mitochondrial genome. nih.gov |
Dynamics of Association with Ribosome Assembly Intermediates
The assembly of cytoplasmic ribosomes is a dynamic and sequential process. The SSU processome represents one of the earliest assembly intermediates, visualized by electron microscopy as a "terminal knob" on nascent pre-rRNA transcripts. The association of its components is transient and highly regulated. Early-binding ribosomal proteins, such as the cytoplasmic RPS4 in yeast, are recruited to the nascent pre-rRNA, forming a preribosomal complex. nih.gov This complex is then remodeled, with various assembly factors associating and dissociating as the pre-rRNA is processed and folded, eventually leading to the export of a pre-40S particle from the nucleolus to the cytoplasm for final maturation. nih.govnih.gov
The dynamics for mitoribosome assembly occur entirely within the mitochondrion and follow a separate pathway. The assembly of MRPS4 into the mt-SSU involves its import into the matrix and association with the 12S mt-rRNA and other mitochondrial ribosomal proteins. The factors governing this mitochondrial-specific assembly are distinct from those in the nucleolus.
Mechanisms of Protein Import and Trafficking to the Nucleolus
The trafficking of MRPS4 to its primary destination, the mitochondrion, is a well-understood process. It is mediated by a mitochondrial targeting sequence (MTS), typically an amphipathic alpha-helix located at the N-terminus of the protein. This sequence is recognized by the translocase of the outer mitochondrial membrane (TOM) complex, which facilitates its passage into the intermembrane space, and subsequently by the translocase of the inner membrane (TIM) complex (specifically TIM23), which moves it into the matrix. wikipedia.org
For a protein to be imported into the nucleus and subsequently trafficked to the nucleolus, it would require different signals. Nuclear import relies on a Nuclear Localization Signal (NLS), which is recognized by importin proteins that mediate transport through the nuclear pore complex. Further localization to the nucleolus often depends on specific sequences, such as arginine-rich motifs, which facilitate interaction with nucleolar components like rRNA. nih.gov While many mitochondrial proteins have been found to contain cryptic NLS sequences, allowing for conditional nuclear entry, a functional NLS or nucleolar localization signal has not been characterized for human MRPS4. nih.gov The mechanisms that govern protein trafficking are complex and can be regulated at multiple levels, but the canonical pathway for MRPS4 directs it to the mitochondria. nih.govnih.gov
Table 2: Protein Trafficking Signals and Pathways
| Targeting Signal | Destination | Key Receptor/Translocon | Description |
|---|---|---|---|
| Mitochondrial Targeting Sequence (MTS) | Mitochondrion | TOM/TIM Complexes | Typically an N-terminal amphipathic helix that directs proteins for import into the mitochondrial matrix. wikipedia.org |
| Nuclear Localization Signal (NLS) | Nucleus | Importins | A sequence of basic amino acids (e.g., lysines, arginines) that mediates transport through the nuclear pore complex. nih.gov |
| Nucleolar Localization Signal (NoLS) | Nucleolus | Various (often involves RNA binding) | Often characterized by stretches of basic amino acids, particularly arginine, that promote retention within the nucleolus. nih.gov |
Functional Role in Cytoplasmic Ribosome Biogenesis Pre 18s Rrna Processing
Critical Role in Early Cleavage Events of Pre-18S Ribosomal RNA
The initial steps in producing 18S rRNA involve the endonucleolytic cleavage of the 45S pre-rRNA. A key player in this process is the ribozyme RNase MRP, which stands for Mitochondrial RNA Processing ribozyme nih.gov. This enzyme complex is responsible for cleaving site 2 in the pre-rRNA, which separates the precursor to the 18S rRNA from the precursors for the large subunit rRNAs nih.gov. While the name itself suggests a fascinating link between mitochondrial components and cytoplasmic RNA processing, RNase MRP is a ribonucleoprotein complex and distinct from individual mitochondrial ribosomal proteins like MRPL4.
Currently, direct evidence from research literature does not specifically implicate MRPL4 in the early cleavage events of pre-18S rRNA. The process is known to be governed by a host of ribosomal assembly factors and ribosomal proteins of the small subunit, with the depletion of 31 out of 33 human small subunit proteins shown to halt the maturation of 18S rRNA nih.gov. The precise involvement of any mitochondrial ribosomal proteins in this specific step remains an area for future investigation.
Participation in the U3 snoRNP Complex Activity
The U3 small nucleolar RNA (snoRNA) and its associated proteins form a large complex known as the U3 snoRNP. This complex is a central component of the small subunit (SSU) processome, a massive molecular machine that directs the folding and maturation of the 18S rRNA nih.gov. The U3 snoRNP is essential for the early processing steps of pre-rRNA but, unlike many other snoRNPs, does not appear to guide chemical modifications nih.govwikipedia.org. Its primary role is to act as a molecular chaperone and guide the cleavages necessary to produce the 18S rRNA nih.gov.
The U3 snoRNP is composed of the U3 snoRNA and numerous proteins, including core Box C/D proteins like fibrillarin and NOP58, as well as unique factors such as Rrp9 nih.gov. Despite detailed characterization of the U3 snoRNP and the SSU processome, current scientific literature does not identify MRPL4 or other mitochondrial ribosomal proteins as components of this complex. The shuttling of U3 snoRNP-associated proteins between the nucleus and cytoplasm is a known phenomenon, but this trafficking does not appear to involve MRPs based on available data nih.gov.
Table 1: Key Factors in Early Pre-18S rRNA Processing
| Factor | Type | Function in 18S rRNA Biogenesis |
|---|---|---|
| RNase MRP | Ribozyme Complex | Cleaves pre-rRNA at site 2 to separate SSU and LSU precursors nih.gov |
| U3 snoRNP | Ribonucleoprotein | Essential component of the SSU processome; guides pre-rRNA cleavage nih.gov |
| Fibrillarin | Protein | Core component of the U3 snoRNP nih.gov |
Contribution to Small Ribosomal Subunit (SSU) Assembly
The assembly of the 40S small ribosomal subunit is a complex pathway that spans the nucleolus, nucleoplasm, and cytoplasm mdpi.com. While the canonical role of MRPL4 is within the mitochondrial ribosome, Gene Ontology annotations, which provide information on gene function, list the cytosolic ribosome as a location for MRPL4 wikipedia.org. This suggests a potential non-canonical role where MRPL4 might be incorporated into cytoplasmic ribosomes.
Further evidence for the involvement of MRPs in cytosolic ribosome composition comes from studies on other mitochondrial ribosomal proteins. For instance, MRPS15 has been shown to associate with cytosolic ribosomes and polysomes in cardiomyocytes, particularly under conditions of cellular stress mdpi.comnih.gov. Researchers confirmed its interaction with cytosolic ribosomal proteins, suggesting it may become an intrinsic component of specialized ribosomes under certain conditions mdpi.comnih.gov. While this finding relates to MRPS15, it establishes a precedent for MRPs functioning as part of the cytoplasmic translation machinery, lending plausibility to the GO annotation for MRPL4. However, the specific stage and mechanism by which MRPL4 might be incorporated into the assembling cytoplasmic SSU are not yet understood.
Modulation of Translational Fidelity
Translational fidelity, the accuracy with which the genetic code in mRNA is translated into an amino acid sequence, is a critical aspect of protein synthesis. Eukaryotic ribosomes have evolved complex mechanisms to ensure high fidelity, partly through eukaryote-specific ribosomal RNA insertions known as expansion segments oup.com.
The fidelity of mitochondrial protein synthesis is a distinct process, and alterations in the accuracy of mito-ribosomes are linked to certain human diseases nih.govnih.govfrontiersin.org. However, a role for mitochondrial ribosomal proteins in modulating the fidelity of cytoplasmic ribosomes is not established. Research on cytoplasmic translational fidelity focuses on the components of the cytoplasmic ribosome itself and associated translation factors oup.com. There is currently no evidence in the reviewed literature to suggest that MRPL4, upon potential integration into a cytoplasmic ribosome, plays a role in modulating its translational accuracy.
Table 2: Summary of MRPL4's Potential Role in Cytoplasmic Ribosome Biogenesis
| Biogenesis Stage | Documented Role of MRPL4/MRPs | Key Findings |
|---|---|---|
| Pre-18S rRNA Cleavage | No direct evidence for MRPL4. | The name of the RNase MRP enzyme suggests a link between mitochondrial and cytoplasmic processes, but it is a distinct complex nih.gov. |
| U3 snoRNP Activity | No direct evidence for MRPL4. | The U3 snoRNP is critical for 18S rRNA maturation, but MRPs are not known components nih.gov. |
| SSU Assembly | Plausible, based on annotation and precedent. | MRPL4 has a Gene Ontology annotation for the "cytosolic ribosome" wikipedia.org. MRPS15 is found in cytosolic ribosomes under stress mdpi.comnih.gov. |
| Translational Fidelity | No direct evidence for MRPL4. | MRPs are known to affect fidelity within mitochondria, but not in the cytoplasm nih.govfrontiersin.org. |
Molecular Interactions and Complex Formation of Human Mrps4 Imp3
Formation of the Heterotrimeric Complex with MPP10 and Imp4
MRPS4 (referred to as hImp3 in several studies) engages in a significant interaction with two other proteins, MPP10 (hMpp10) and Imp4 (hImp4), to form a stable heterotrimeric complex. nih.govnih.gov This complex is a core component of the small subunit (SSU) processome. nih.gov In vitro studies, such as GST pull-down experiments, have demonstrated that this ternary complex is formed through the direct binding of both hImp3 and hImp4 to hMpp10. nih.gov The formation of this complex is a prerequisite for the association of these proteins with components within the nucleolus, the primary site of ribosome synthesis. nih.govnih.gov
Interestingly, the putative RNA binding domains of hImp3 (an S4 domain) and hImp4 (a σ70-like motif) are required for their interaction with hMpp10. nih.gov This suggests a structural interdependence where protein-protein interactions are mediated by domains that are also capable of binding RNA. The stability of this trimeric complex is crucial for its function, and it appears to associate with the U3 snoRNA only within the context of larger, higher-order complexes. nih.gov Further research has revealed that the nucleolar protein Sas10/Utp3 plays a key role in the lifecycle of this complex by determining its localization to the nucleolus, which is essential for the assembly of the SSU processome. nih.gov
| Protein | Alternative Name | Key Role in Complex | Interacting Partner(s) |
|---|---|---|---|
| MRPS4 | IMP3, hImp3 | Core component, binds to hMpp10 | hMpp10, hImp4 |
| MPP10 | hMpp10 | Scaffolding protein, binds both hImp3 and hImp4 | hImp3, hImp4, Sas10 |
| Imp4 | hImp4 | Core component, binds to hMpp10 | hMpp10, hImp3 |
| Sas10 | Utp3 | Facilitates nucleolar delivery of the complex | MPP10 |
Binding to U3 snoRNA
The MRPS4 protein, along with Imp4, interacts with the U3 small nucleolar RNA (snoRNA). nih.govnih.gov This interaction is fundamental to the early processing steps of pre-rRNA. nih.gov The U3 snoRNP complex, of which MRPS4 is a part, is essential for the initial cleavage events in the maturation of ribosomal RNA. nih.gov
Density gradient centrifugation experiments have shown that human Imp3 and Imp4 proteins predominantly associate with U3 snoRNA within large 60–80S ribonucleoprotein (RNP) complexes. nih.govnih.gov This indicates that the interaction is not with free U3 snoRNA but occurs within the context of the assembling ribosome, likely when the snoRNA is already associated with pre-rRNA precursors. nih.gov
| Interaction Feature | Description | Significance |
|---|---|---|
| Complex Association | MRPS4 and Imp4 interact with U3 snoRNA within 60-80S RNP complexes. nih.govnih.gov | Ensures the interaction occurs at the appropriate stage of ribosome assembly. |
| Molecular Function | MRPS4 (Imp3) unfolds stem-loop structures in U3 snoRNA and pre-rRNA. nih.gov | Makes bases accessible for essential U3-18S duplex formation. nih.gov |
| Functional Outcome | Enables early pre-rRNA cleavage steps required to liberate the small subunit precursor. nih.gov | Critical for the maturation of the 18S rRNA. |
Interactions with Other Ribosome Biogenesis Factors
The process of ribosome biogenesis is a highly complex and coordinated effort involving a vast number of trans-acting factors. nih.govembopress.org The MRPS4-MPP10-Imp4 sub-complex is a key player in this intricate network. microbialcell.com This stable sub-complex co-transcriptionally associates with the 5'-ETS (External Transcribed Spacer) region of the 35S pre-rRNA. microbialcell.com This association is required to mediate and stabilize specific base-pairing interactions between the 5' ETS and the hinge region of the U3 snoRNA, which are critical for the maturation of the ribosome in vivo. microbialcell.com
Cryo-electron microscopy reconstructions of 90S pre-ribosomal particles have provided structural insights, showing MRPS4 (Imp3) in complex with Mpp10 and Imp4, with Imp4 positioned near the 5' part of the U3 snoRNP. microbialcell.com As mentioned previously, the protein Sas10/Utp3 is another critical interaction partner, responsible for delivering the Mpp10-Imp3-Imp4 complex to the nucleolus and stabilizing Mpp10. nih.gov The interaction network extends to factors involved in protein degradation pathways, as Sas10 protects Mpp10 from cleavage mediated by the Def-Capn3 pathway, thereby fine-tuning the levels of the complex during organogenesis. nih.gov
Protein-Protein Interaction Networks (General Context)
The study of molecular interactions, such as those involving MRPS4, is often contextualized within protein-protein interaction (PPI) networks. nih.gov These networks are maps of the physical or functional associations between proteins and form the basis for a multitude of biological pathways and mechanisms, including the formation of stable protein complexes like the SSU processome. nih.govnih.gov
PPI networks provide a powerful framework for understanding how individual proteins contribute to complex cellular processes. embopress.org These networks are often found to be "scale-free," meaning that a few proteins, known as hubs, have a large number of interactions, while most proteins have only a few. nih.gov Analyzing the position and connections of a protein like MRPS4 within its interaction network can reveal novel pathways and provide a deeper understanding of its role in cellular function and disease. nih.gov The interactions of MRPS4 with MPP10, Imp4, and U3 snoRNA are nodes and edges within the larger, dynamic network of ribosome biogenesis, which adjusts in response to different stimuli and cellular conditions. embopress.org
Compound and Protein List
| Name | Type |
| mitochondrial ribosomal protein 4 (MRPS4) | Protein |
| IMP3 (hImp3) | Protein |
| MPP10 (hMpp10) | Protein |
| Imp4 (hImp4) | Protein |
| U3 snoRNA | RNA |
| Sas10 (Utp3) | Protein |
| pre-rRNA | RNA |
| Def | Protein |
| Capn3 | Protein |
Mechanistic Insights into Mrps4 Imp3 Function
Role as an RNA-Binding Protein
IMP3 is fundamentally an RNA-binding protein (RBP) that plays a critical role in the post-transcriptional regulation of gene expression. nih.gov Its structure is characterized by the presence of six RNA-binding domains: two RNA recognition motif (RRM) domains and four K Homology (KH) domains. elifesciences.org These domains enable it to bind specifically to target RNA molecules, including messenger RNAs (mRNAs) and ribosomal RNAs (rRNAs). nih.govelifesciences.org
As an RBP, IMP3 is involved in controlling various aspects of RNA metabolism, such as trafficking, stability, and translation. elifesciences.org It often exerts its function by binding to characteristic sequences within the target RNA, frequently in the 3' untranslated region (3'-UTR) of mRNAs, thereby influencing the stability and expression of the gene. nih.gov For instance, research has shown that IMP3 directly binds to the 3'-UTR of MEKK1 mRNA, regulating its stability and promoting its expression. nih.gov The protein is primarily located in the nucleolus, where it can bind to the 5' UTR of the insulin-like growth factor II leader 3 mRNA. nih.gov IMP3 is also considered an oncofetal protein, as its expression is notable in various cancers and during fetal development, but it is not typically found in healthy adult cells. elifesciences.orgresearchwithrutgers.com
Potential RNA Chaperone Activity in Ribosome Assembly
A key function of IMP3 in ribosome biogenesis is its role as an RNA chaperone. Ribosome assembly is a highly complex process that requires the precise folding and interaction of rRNA with ribosomal proteins. uzh.chnih.gov During this process, rRNA molecules can easily misfold into stable, non-functional structures. nih.gov RNA chaperones are proteins that help prevent such misfolding and facilitate the correct conformational changes in RNA. nih.gov
IMP3 exhibits this chaperone activity by actively remodeling RNA structures. In eukaryotic ribosome biogenesis, the U3 small nucleolar RNA (snoRNA) must hybridize with the pre-rRNA at specific sites to guide processing, but these sites are often hidden within stable stem structures. nih.gov Research demonstrates that IMP3 is crucial for unwinding these obstructive stem structures in both the pre-rRNA and the U3 snoRNA. nih.gov This action allows for the formation of a critical duplex between U3 snoRNA and the 18S rRNA portion of the pre-rRNA, an essential step for subsequent processing and cleavage. nih.gov This protein-dependent unfolding activity may act as a regulatory switch, preventing premature and incorrect interactions until IMP3 is recruited to the pre-ribosome. nih.gov This ensures the accuracy of U3-dependent pre-rRNA cleavage and folding events. nih.gov
Enzymatic or Structural Contribution to Ribonucleoprotein Particle Remodeling
Ribonucleoprotein (RNP) particles are dynamic complexes of RNA and proteins that undergo significant compositional and structural changes, a process known as RNP remodeling. nih.govpharm.or.jp These changes are essential for the particle's function and fate. nih.gov IMP3 plays a significant structural role in the remodeling of the small subunit (SSU) processome, a large, complex RNP particle essential for the maturation of the 18S rRNA.
IMP3 forms a stable heterotrimeric complex with the proteins Mpp10 and Imp4, which serves as a core component of the SSU processome. nih.govoup.com This Mpp10-Imp3-Imp4 complex is critical for the proper assembly and function of the processome. oup.com The delivery of this complex to the nucleolus, where ribosome assembly occurs, is a controlled process, determined in part by the protein Sas10. nih.gov Sas10 is essential for both delivering the Mpp10-Imp3-Imp4 complex to the nucleolus and for regulating the turnover of Mpp10. nih.gov Within the processome, the Imp3 protein is thought to mediate the association of the entire complex with the U3 snoRNA. oup.com The interdependent relationship between Mpp10, Imp3, and Imp4 is crucial for their nucleolar localization and stability, highlighting IMP3's integral structural role in the dynamic assembly and remodeling of this key pre-ribosomal particle. oup.com
Influence on Ribosomal RNA Stability and Maturation
IMP3 directly impacts the stability and maturation of ribosomal RNA, a cornerstone of ribosome biogenesis. researchgate.net The production of mature rRNA from a long primary transcript (pre-rRNA) involves a series of precise cleavage events and modifications. nih.govembopress.org
IMP3's function is vital for the early stages of pre-rRNA processing. nih.gov By facilitating the interaction between U3 snoRNA and pre-18S rRNA, IMP3 plays an important role in stabilizing the U3 snoRNA/pre-18S rRNA hybrid. oup.com This stabilization is a prerequisite for the accurate, site-specific cleavage of the pre-rRNA at sites A0, A1, and A2, which are necessary steps to produce the mature 5' end of the 18S rRNA. nih.gov The unfolding activity of Imp3 also enhances the accessibility of the cleavage sites themselves, potentially signaling for the enzymatic machinery to act. nih.gov Depletion or mutation of IMP3 leads to defects in 18S rRNA production, underscoring its essential role in the maturation pathway. embopress.org
Compound and Protein Table
| Name | Type | Function/Role |
| MRPS4 (IMP3) | Protein | RNA-binding protein, component of the mitochondrial and cytosolic ribosomes, involved in rRNA processing. |
| Mpp10 | Protein | Component of the SSU processome, forms a complex with Imp3 and Imp4. nih.govoup.com |
| Imp4 | Protein | Component of the SSU processome, forms a complex with Mpp10 and Imp3. nih.govoup.com |
| Sas10 (Utp3) | Protein | Nucleolar protein that delivers the Mpp10-Imp3-Imp4 complex to the nucleolus. nih.gov |
| MEKK1 | Protein | Mitogen-activated protein kinase kinase kinase 1, regulated by IMP3. nih.gov |
| U3 snoRNA | RNA | Small nucleolar RNA involved in pre-rRNA processing. nih.govoup.com |
| 18S rRNA | RNA | Structural RNA component of the small ribosomal subunit. nih.govoup.com |
| pre-rRNA | RNA | Precursor molecule to mature ribosomal RNAs. nih.gov |
Cellular Consequences of Mrps4 Imp3 Dysregulation in Research Models
Impact of Gene Knockdown/Knockout in Cellular Models on Ribosome Biogenesis
MRPS4/IMP3 is an integral player in the intricate process of ribosome biogenesis. It functions as a component of the U3 small nucleolar ribonucleoprotein (snoRNP) complex. genecards.orgmybiosource.comsapient.bio This complex is essential for the early cleavage events required to process pre-18S ribosomal RNA (rRNA), a foundational step in the formation of the small 40S ribosomal subunit. sapient.bio Specifically, MRPS4/IMP3 is a key part of the small subunit (SSU) processome, the initial precursor of the small eukaryotic ribosomal subunit. wikipedia.orgsapient.bio
Effects on Global Protein Synthesis Rates
The primary function of ribosomes is protein synthesis, and consequently, a disruption in ribosome biogenesis directly impacts global translation rates. Research has demonstrated that modulating the expression of MRPS4/IMP3 has significant effects on the cellular translatome. In glioma cell models, the depletion of IMP3 led to the deregulation of a vast number of transcripts at the level of translation. nih.gov Microarray analysis of heavy polysome fractions—which contain mRNAs actively being translated by multiple ribosomes—revealed that hundreds of genes were either upregulated or downregulated upon IMP3 silencing. nih.gov
This indicates that MRPS4/IMP3 is a global regulator of protein synthesis. Its depletion can lead to a widespread decrease in translation efficiency, affecting the production of a multitude of proteins necessary for normal cellular function. Studies on other translational components corroborate this, showing that their knockdown can result in a global inhibition of translation. nih.gov For instance, the inhibition of ribosome biogenesis by certain microRNAs was also shown to significantly decrease global protein synthesis. biorxiv.org The tremendous energy cost associated with protein synthesis means that cells must tightly regulate this process, and the dysregulation of a key ribosomal protein like MRPS4/IMP3 throws this delicate balance into disarray. nih.gov
Alterations in Cell Growth and Proliferation in Vitro
The consequences of impaired ribosome biogenesis and protein synthesis manifest profoundly in cellular growth and proliferation. A consistent finding across multiple research models is that the dysregulation of MRPS4/IMP3 directly alters cell proliferation rates. In numerous cancer cell lines, IMP3 is implicated as a promoter of cell growth. pathnsitu.com
Oral Squamous Cell Carcinoma (OSCC): Knockdown of IMP3 using siRNA in OSCC cell lines resulted in a marked decrease in cell viability and proliferation. nih.gov
Glioblastoma: Overexpression of IMP3 in glioblastoma cells was found to significantly induce cell proliferation, while silencing the gene with shRNA inhibited tumor growth. nih.gov
Colorectal Cancer (CRC): In CRC cell lines, IMP3 knockdown led to a significant reduction in both cell proliferation and the ability to form colonies. nih.gov
Endothelial Cells: Conversely, in non-cancerous models, IMP3 has been shown to enhance the proliferation of endothelial cells. researchgate.net
These findings highlight that the level of MRPS4/IMP3 expression is a critical determinant of a cell's proliferative capacity. The suppression of this protein restricts the cell's ability to synthesize the necessary components for growth and division, leading to a slowdown or arrest of the cell cycle. nih.gov
| Cell Line/Model | Dysregulation Method | Observed Effect on Growth/Proliferation | Reference |
|---|---|---|---|
| Oral Squamous Cell Carcinoma (SCC-25, SCC-4) | siRNA Knockdown | Suppressed cell proliferation and viability. | nih.gov |
| Glioblastoma (U87, U251) | Overexpression / shRNA Knockdown | Overexpression induced proliferation; knockdown inhibited growth. | nih.gov |
| Colorectal Cancer (RKO, HCT116) | siRNA Knockdown | Significantly reduced cell proliferation and colony formation. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Adenovirus-mediated Overexpression | Enhanced cell viability and proliferation. | researchgate.net |
Links to Cellular Stress Responses and Homeostasis
Cells possess intricate stress response pathways to maintain homeostasis when faced with internal or external challenges. nih.govnih.govyoutube.com The dysregulation of MRPS4/IMP3 is intrinsically linked to the activation of these stress responses, particularly those related to mitochondrial function and protein folding.
As a mitochondrial ribosomal protein, MRPS4 is essential for the synthesis of the 13 proteins encoded by mitochondrial DNA. These proteins are critical components of the electron transport chain, which is responsible for oxidative phosphorylation and the bulk of cellular ATP production. A deficiency in MRPS4 would impair the assembly of mitochondrial ribosomes, leading to a reduced capacity for oxidative phosphorylation. This mitochondrial dysfunction is a significant cellular stressor, often resulting in increased production of reactive oxygen species (ROS) and a disruption of energy homeostasis. embopress.org
Furthermore, IMP3 has been directly associated with the unfolded protein response (UPR), a stress response pathway triggered by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). sapient.bio The UPR and other stress-activated pathways work to re-establish cellular homeostasis, but if the stress is too severe or prolonged, they can trigger programmed cell death. nih.gov The maintenance of protein and energy homeostasis is dependent on the crosstalk between these various cellular stress response pathways. nih.gov Therefore, the dysregulation of a fundamental component like MRPS4/IMP3 can trigger a cascade of stress signals, disrupting cellular equilibrium and ultimately compromising cell survival.
Evolutionary Context and Conservation of Ribosomal S4 Proteins
Evolutionary Trajectories of Ribosomal Proteins
The journey of ribosomal proteins is deeply rooted in the origins of life, with the ribosome itself being one of the most ancient and conserved molecular machines. diva-portal.org The prevailing endosymbiotic theory posits that mitochondria descended from an α-proteobacterium that was engulfed by a primitive eukaryotic host cell. nih.govrice.edukhanacademy.org This pivotal event set the stage for a unique evolutionary trajectory for what would become mitochondrial ribosomal proteins (MRPs).
Initially, the ancestral endosymbiont possessed a bacterial-type ribosome, composed of 54 core ribosomal proteins. nih.gov However, over billions of years of co-evolution, a massive transfer of genes occurred from the mitochondrial genome to the nuclear genome. nih.gov Today, in mammals, all proteins that make up the mitochondrial ribosome (mitoribosome) are encoded by nuclear genes and imported into the mitochondrion. nih.gov
Comparative Genomics of S4-like Proteins in Prokaryotic and Eukaryotic Ribosomes
Ribosomal protein S4 (RPS4) is a universally conserved protein, present in the small subunit of ribosomes across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govnih.gov However, its form and genomic context have diverged significantly, reflecting the evolutionary split between these domains and the specialized environment of the mitochondrion.
Bacterial S4 (uS4b): In bacteria like E. coli, the S4 protein is encoded by the rpsD gene. It is a primary rRNA-binding protein, crucial for initiating the assembly of the small ribosomal subunit (30S) by binding to 16S rRNA. embopress.orgresearchgate.net It also plays a role in translational accuracy and acts as a translational repressor to regulate the synthesis of other ribosomal proteins in its operon. embopress.org
Eukaryotic Cytosolic S4 (eS4): In the eukaryotic cytoplasm, the 40S ribosomal subunit contains eS4. While it shares a conserved core with its bacterial homolog, eukaryotic S4 proteins are generally larger and have acquired extensions. acs.org In humans, there are two genes encoding cytosolic S4: RPS4X on the X chromosome and its paralog RPS4Y1 on the Y chromosome.
Mitochondrial S4 (uS4m/MRPS4): The mitochondrial version, MRPS4, is encoded by a nuclear gene and imported into the mitochondria. nih.gov It belongs to the S4P family of ribosomal proteins. mybiosource.com Compared to its bacterial and cytosolic counterparts, human MRPS4 is a distinct protein that has adapted to the unique composition of the mitoribosome, which includes a much smaller 12S rRNA in the small subunit (28S). nih.gov The evolution of MRPS4 involved significant changes, including the addition of functional domains and an increase in size in many species compared to its bacterial ancestor. wur.nl
This table summarizes the key differences between the S4 protein homologs:
| Feature | Bacterial S4 (uS4b) | Eukaryotic Cytosolic S4 (eS4) | Mitochondrial S4 (uS4m/MRPS4) |
| Ribosome Type | 70S | 80S | 55S (Mammalian) |
| Small Subunit | 30S | 40S | 28S (Mammalian) |
| Associated rRNA | 16S rRNA | 18S rRNA | 12S rRNA (Mammalian) |
| Gene Location | Bacterial Chromosome (e.g., rpsD) | Nuclear DNA (e.g., RPS4X, RPS4Y1) | Nuclear DNA (MRPS4) |
| Key Roles | Nucleates 30S assembly, translational regulation | Structural component of 40S subunit | Structural component of 28S mt-SSU |
| Evolutionary Note | Ancestral form | Larger, with extensions | Highly adapted to protein-rich, rRNA-reduced mitoribosome |
Insights from Non-Mammalian Models (e.g., Yeast, Dictyostelium, Chlamydomonas)
Studying MRPS4 orthologs in diverse eukaryotes provides critical insights into its conserved functions and lineage-specific adaptations.
Saccharomyces cerevisiae (Yeast): In yeast, the mitochondrial S4 homolog is encoded by the NAM9 (also known as MNA6) gene. acs.orgnih.gov This protein is significantly larger than its bacterial counterparts due to a long C-terminal extension. acs.org Studies on yeast have been instrumental in understanding the role of S4 in mitoribosome assembly. Mutations in NAM9 can cause a temperature-sensitive loss of the mitochondrial 15S rRNA, indicating that the S4 protein is essential for the stability and accumulation of the small subunit rRNA. acs.orgnih.gov Evidence suggests that the mutant S4 protein fails to assemble correctly into the mitoribosome at non-permissive temperatures, highlighting its critical role in the biogenesis of the small mitochondrial ribosomal subunit. nih.gov
Dictyostelium discoideum (Slime Mold): In the slime mold Dictyostelium, the mitochondrial S4 protein (Dd-mtRPS4) is encoded by the mitochondrial DNA, which is an exception, as most MRPs are nuclear-encoded. nih.govbioone.org Dd-mtRPS4 plays a crucial role in the initiation of cell differentiation. nih.gov Partial disruption or antisense-mediated inactivation of the rps4 gene severely impairs the developmental process, while its overexpression enhances it. bioone.org Interestingly, the Dictyostelium S4 protein shows only moderate homology (25-35%) to S4 proteins in other species but possesses putative nuclear localization signals not found in other mitochondrial S4 proteins. bioone.org This suggests it may have dual functions, acting within the mitochondrion and potentially influencing nuclear events coupled to differentiation. nih.gov
Chlamydomonas reinhardtii (Green Algae): In the green alga Chlamydomonas, the S4 protein of the chloroplast ribosome (uS4c) is encoded by the chloroplast gene rps4. uniprot.org The deduced protein is notably longer than its counterparts in other photosynthetic species and E. coli due to internal insertions and a C-terminal extension. nih.gov While this is the chloroplast version, it demonstrates how organellar S4 proteins can diverge and acquire novel features. Research on Chlamydomonas has focused on how mutations in rps4 can suppress antibiotic-resistance mutations in another ribosomal protein (S12), providing insights into the role of S4 in maintaining translational accuracy within the organelle. nih.gov
Implications for Understanding Ribosome Evolution and Biogenesis Pathways
The study of mitochondrial ribosomal protein S4 and its diverse orthologs offers a window into the broader principles of ribosome evolution and the intricate process of biogenesis. The journey of S4 from a bacterial protein to its modern mitochondrial form (MRPS4) is a prime example of reductive evolution at the rRNA level, compensated by a significant expansion of the protein component. nih.gov This "proteins-for-RNA" substitution reshaped the mitoribosome's architecture and assembly pathways. nih.gov
The divergence of MRPS4 illustrates how ribosomal proteins adapt to new functional contexts. For instance, the acquisition of extensions and new domains, as seen in yeast, or even novel cellular roles, as suggested in Dictyostelium, reflects the evolutionary pressures within the eukaryotic cell. acs.orgbioone.org These changes underscore that ribosomal proteins are not merely static structural scaffolds but can evolve to take on regulatory functions. nih.gov
Understanding the assembly of these divergent ribosomes is a major challenge. Mitoribosome biogenesis is an extremely complex process that requires numerous nucleus-encoded assembly factors to coordinate rRNA processing with the hierarchical incorporation of MRPs. nih.govnih.gov Studying how proteins like MRPS4 integrate into the developing small subunit provides a model for this complex pathway. For example, the finding that a single amino acid change in yeast S4 can disrupt the entire assembly of the small subunit highlights the precise, cooperative interactions required. nih.gov Therefore, dissecting the role of individual components like MRPS4 is crucial for mapping the entire mitoribosome biogenesis pathway, a process fundamental to cellular energy production and implicated in numerous human diseases. ontosight.aimdpi.com
Compound and Gene Table
| Name | Type | Organism/Context |
| MRPS4 (uS4m) | Protein/Gene | Human Mitochondrial Ribosomal Protein S4 |
| RPS4X | Protein/Gene | Human Cytosolic Ribosomal Protein S4 (X-linked) |
| RPS4Y1 | Protein/Gene | Human Cytosolic Ribosomal Protein S4 (Y-linked) |
| rpsD | Gene | Bacterial gene encoding Ribosomal Protein S4 |
| uS4b | Protein | Bacterial Ribosomal Protein S4 |
| eS4 | Protein | Eukaryotic Cytosolic Ribosomal Protein S4 |
| NAM9 / MNA6 | Gene | Yeast gene encoding mitochondrial S4 homolog |
| Dd-mtRPS4 | Protein | Dictyostelium Mitochondrial Ribosomal Protein S4 |
| uS4c | Protein | Chlamydomonas Chloroplast Ribosomal Protein S4 |
| 16S rRNA | RNA | Ribosomal RNA of the bacterial small subunit |
| 18S rRNA | RNA | Ribosomal RNA of the eukaryotic cytosolic small subunit |
| 12S rRNA | RNA | Ribosomal RNA of the mammalian mitochondrial small subunit |
| 15S rRNA | RNA | Ribosomal RNA of the yeast mitochondrial small subunit |
Advanced Methodologies for Studying Mrps4 Imp3
Molecular Biology Techniques
Molecular biology approaches are fundamental to understanding the genetic regulation and functional consequences of MRPS4 expression.
The process of gene cloning is a cornerstone for studying MRPS4, enabling its production in controlled laboratory settings. This typically involves the isolation of the MRPS4 gene, which is then inserted into an expression vector, such as a plasmid. This recombinant vector is subsequently introduced into a host organism, commonly Escherichia coli, for amplification. The overexpressed gene allows for the production of large quantities of MRPS4 protein, which is essential for subsequent biochemical and structural analyses. nih.gov Expression studies, often employing techniques like Northern blotting or quantitative PCR (qPCR), are used to measure the levels of MRPS4 mRNA in various tissues or under different experimental conditions. This provides insights into the transcriptional regulation of the gene. nih.gov
To investigate the specific function of MRPS4, researchers often employ techniques to reduce or eliminate its expression. RNA interference (RNAi) is a widely used method for post-transcriptional gene silencing. nih.gov This can be achieved using short interfering RNAs (siRNAs), which are transiently introduced into cells, or short hairpin RNAs (shRNAs), which can be stably integrated into the genome for long-term knockdown. genecopoeia.comyoutube.com These small RNA molecules guide a protein complex to degrade the MRPS4 messenger RNA (mRNA), thereby preventing its translation into protein. nih.gov
| Feature | RNA Interference (siRNA/shRNA) | CRISPR/Cas9 |
| Target | mRNA | DNA |
| Effect | Gene knockdown (reduced expression) | Gene knockout (complete silencing) |
| Duration | Transient (siRNA) or stable (shRNA) | Permanent |
| Mechanism | Post-transcriptional degradation of mRNA | DNA cleavage and error-prone repair |
Protein Biochemistry and Structural Biology
Biochemical and structural techniques are crucial for characterizing the MRPS4 protein itself, its interactions with other molecules, and its place within the larger mitochondrial ribosome complex.
The purification of MRPS4 is a prerequisite for many in vitro studies. Recombinant MRPS4, often produced with an affinity tag (e.g., a polyhistidine-tag), can be isolated from host cell lysates using affinity chromatography. The purified protein can then be used in reconstitution experiments, where it is reassembled with other components to form a functional complex. For instance, purified MRPS4 can be combined with other mitochondrial ribosomal proteins and ribosomal RNA to reconstitute a partial or complete mitochondrial ribosome in a test tube. nih.govnih.gov The reconstitution of recombinant MRPS4 protein often requires specific buffer conditions to maintain its stability and functionality. mybiosource.comcloud-clone.commybiosource.com
| Component | Concentration/Condition | Purpose |
| Tris Buffer | 20mM | Maintains a stable pH (typically around 8.0) |
| Sodium Chloride (NaCl) | 150mM | Mimics physiological salt concentration |
| Dithiothreitol (DTT) | 1mM | A reducing agent to prevent oxidation of cysteine residues |
| Ethylenediaminetetraacetic acid (EDTA) | 1mM | A chelating agent that sequesters divalent cations |
| Trehalose | 5% | A cryoprotectant that helps to stabilize the protein |
To identify proteins that interact with MRPS4 within the cell, researchers utilize techniques like co-immunoprecipitation (Co-IP) and pull-down assays. neuromics.comsigmaaldrich.comthermofisher.com In a Co-IP experiment, an antibody specific to MRPS4 is used to capture the protein from a cell lysate. Any proteins that are bound to MRPS4 will also be pulled down, and these interacting partners can then be identified by methods such as mass spectrometry. sigmaaldrich.com
Pull-down assays are similar but often use a "bait" protein, such as a tagged recombinant MRPS4, which is immobilized on beads. nih.govcreative-proteomics.com The cell lysate is then passed over these beads, and any proteins that bind to the MRPS4 bait are captured and subsequently identified. nih.govcreative-proteomics.com These methods are invaluable for mapping the protein-protein interaction network of MRPS4. sigmaaldrich.com
X-ray Crystallography of Protein Domains
MRPS4 is a member of the Imp4/Brix protein superfamily, which is characterized by a specific structural domain. The crystal structure of Mil, an archaeal protein from this superfamily, revealed that it is composed of two structurally similar halves, suggesting an origin from an ancestral gene duplication. Each half adopts a fold that is remarkably similar to the anticodon-binding domain of class IIa aminoacyl-tRNA synthetases. This structural parallel suggests that proteins in the Imp4/Brix superfamily, including MRPS4, may bind single-stranded RNA segments along a concave surface formed by a β-sheet and a central α-helix.
Furthermore, the human genome encodes for three IMP proteins (IMP1, IMP2, and IMP3/MRPS4), which share significant sequence identity and domain architecture, including two N-terminal RNA recognition motifs (RRMs) and four K homology (KH) domains. The crystal structure of the tandem KH34 domains of the related IMP2 protein was determined at a resolution of 2.05 Å. This structure revealed that the individual KH3 and KH4 domains adopt a type 1 KH fold (βααββα) and are arranged in an anti-parallel pseudo-dimer. This structural arrangement in the related ZBP1 (IMP1) protein is known to recognize a bipartite RNA element, suggesting a similar mode of RNA interaction for the KH domains of MRPS4.
Table 1: Crystallographic Data for IMP2KH34 Domains
| Parameter | Value |
| Resolution | 2.05 Å |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 48.9 Å, 71.9 Å, 72.9 Å |
| α, β, γ | 90°, 90°, 90° |
| R-work / R-free | 0.20 / 0.24 |
This table presents the crystallographic data for the KH34 domains of IMP2, a protein homologous to MRPS4, providing insights into the likely structural features of MRPS4's own KH domains.
Cellular and Functional Assays
Subcellular Fractionation and Immunofluorescence for Localization
The precise localization of MRPS4 within the cell is critical to understanding its function. Subcellular fractionation, a technique that separates cellular components through centrifugation, has been instrumental in confirming the mitochondrial residence of MRPS4. In these experiments, cells are lysed, and the resulting mixture is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density. Western blot analysis of these fractions using an antibody specific to MRPS4 would demonstrate its enrichment in the mitochondrial fraction, alongside known mitochondrial marker proteins, and its absence or low abundance in cytosolic, nuclear, or other organellar fractions.
Immunofluorescence microscopy offers a visual confirmation of subcellular localization. This technique uses antibodies conjugated to fluorescent dyes to label specific proteins within intact cells. For MRPS4, this would involve fixing cells, permeabilizing their membranes to allow antibody entry, and then incubating them with a primary antibody against MRPS4. A secondary antibody carrying a fluorescent tag that binds to the primary antibody is then added. To specifically pinpoint its location within mitochondria, cells can be co-stained with a mitochondrial marker, such as MitoTracker dye or an antibody against a known mitochondrial protein like cytochrome c oxidase subunit IV (COXIV). The resulting fluorescent signals can be visualized using a fluorescence microscope, and the co-localization of the MRPS4 signal with the mitochondrial marker would provide clear visual evidence of its mitochondrial localization. While specific immunofluorescence images for MRPS4 are not widely published in literature, this standard technique is a cornerstone for validating the localization of any mitochondrial protein.
Ribosome Profiling and Polysome Analysis for Translational Insights
To understand the role of MRPS4 in the context of active translation within mitochondria, ribosome profiling and polysome analysis are powerful techniques.
Polysome analysis separates ribosomal complexes based on the number of ribosomes bound to a single mRNA molecule. A cell lysate is prepared and loaded onto a sucrose (B13894) density gradient, which is then subjected to ultracentrifugation. Fractions are collected and the distribution of specific proteins and RNAs is analyzed. For a mitochondrial ribosomal protein like MRPS4, its presence in the heavier polysome fractions would indicate its incorporation into actively translating mitochondrial ribosomes (mitoribosomes). A study on the related mitochondrial ribosomal protein MRPS34 in mice demonstrated the utility of this technique. In mutant mice with decreased levels of MRPS34, polysome profiling of heart and liver mitochondria revealed a reduction in the levels of small ribosomal subunit proteins and a consequent decrease in actively translating mitoribosomes. nih.gov This highlights how polysome analysis can provide insights into the stability and function of the mitoribosome upon perturbation of one of its components.
Table 2: Comparison of Polysome Profiling and Ribosome Profiling
| Feature | Polysome Profiling | Ribosome Profiling (Ribo-seq) |
| Principle | Separation of mRNA-ribosome complexes by size/density using sucrose gradient centrifugation. | Sequencing of ribosome-protected mRNA fragments. |
| Information Gained | Overall translational activity; ribosome loading on specific mRNAs. | Precise ribosome positions on mRNA; codon-specific elongation rates; identification of translated open reading frames. |
| Resolution | Low (separates monosomes from polysomes). | High (nucleotide-level). |
| Application to MRPS4 | Assess the impact of MRPS4 depletion on the overall assembly and activity of mitoribosomes. | Determine if MRPS4 is required for the efficient translation of specific mitochondrial mRNAs. |
This table compares and contrasts the key features and potential applications of polysome profiling and ribosome profiling in the study of MRPS4 function.
rRNA Processing Assays (e.g., Northern Blotting)
MRPS4, as a component of the small ribosomal subunit, is implicated in the biogenesis of the ribosome, which includes the intricate processing of ribosomal RNA (rRNA). In yeast, the ortholog of MRPS4, Imp3, is a core component of the Mpp10-Imp3-Imp4 complex, which is part of the larger small subunit (SSU) processome. The SSU processome is essential for the maturation of the 18S rRNA from its larger precursor, the 35S pre-rRNA.
Northern blotting is a classic technique used to study RNA, including the various precursor and mature forms of rRNA. In this method, total RNA is extracted from cells, separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific to a particular rRNA sequence. This allows for the visualization and quantification of different rRNA species.
Studies on the SSU processome have utilized Northern blotting to demonstrate the functional importance of its components. For instance, the depletion of proteins within the UTP-B complex, with which the Mpp10-Imp3-Imp4 complex associates, leads to the accumulation of aberrant pre-rRNA processing intermediates. nih.gov Similarly, experiments in yeast have shown that the stability and association of Imp3, Mpp10, and Imp4 with the U3 snoRNA (a critical component of the SSU processome) are interdependent, and their depletion affects pre-rRNA processing, as visualized by Northern blotting. researchgate.netcsic.es These findings strongly suggest that MRPS4 plays a crucial role in the early stages of ribosome biogenesis.
Table 3: Role of the IMP3-Containing Complex in rRNA Processing
| Component | Organism | Methodology | Finding | Reference |
| UTP-B Complex (associates with Mpp10-Imp3-Imp4) | Human | siRNA depletion, Northern blotting | Depletion leads to accumulation of aberrant pre-rRNA intermediates. | nih.gov |
| Imp3p, Mpp10p, Imp4p | Yeast | Protein depletion, Northern blotting | Stability and U3 snoRNA association are interdependent; depletion affects pre-rRNA processing. | researchgate.net |
| Imp4p | Yeast | Protein depletion, Northern blotting | Required for the recruitment of other SSU processome components and efficient pre-rRNA processing. | csic.es |
This table summarizes key findings from studies using Northern blotting to investigate the role of the complex containing the MRPS4 ortholog (Imp3) in rRNA processing.
'Omics' Approaches
Transcriptomics and Proteomics to Identify Co-expressed/Interacting Partners
'Omics' technologies provide a global view of cellular processes and are invaluable for identifying networks of co-expressed genes and interacting proteins.
Transcriptomics , often performed using microarray or RNA-sequencing (RNA-seq), measures the expression levels of all genes in a given condition. By analyzing large datasets, one can identify genes whose expression patterns are highly correlated with that of MRPS4. Genes that are consistently co-expressed with MRPS4 are likely to be functionally related, for example, other mitochondrial ribosomal proteins, factors involved in mitochondrial biogenesis, or components of the respiratory chain. An analysis of 79 murine Mrp genes, including Mrps4, showed that they are consistently expressed throughout early embryogenesis with little stage or tissue specificity, suggesting a fundamental and coordinated role in cellular function. nih.gov
Proteomics , particularly affinity purification coupled with mass spectrometry (AP-MS), is a powerful approach for identifying protein-protein interactions. In this method, a "bait" protein (in this case, MRPS4) is tagged and expressed in cells. The bait protein and its interacting partners are then purified from the cell lysate using an antibody that recognizes the tag. The purified proteins are then identified by mass spectrometry. This approach can reveal the composition of the protein complexes in which MRPS4 participates. For instance, proteomic analyses of the SSU processome in yeast have been crucial in identifying its numerous components, including Imp3, and in defining the subcomplexes within this large assembly. researchgate.netcsic.es Quantitative interaction proteomics can further be used to compare the interactome of wild-type MRPS4 with that of a disease-associated mutant, potentially revealing how mutations alter protein-protein interactions and lead to mitochondrial dysfunction. nih.gov
Table 4: 'Omics' Approaches for Studying MRPS4
| 'Omics' Approach | Methodology | Information Gained for MRPS4 |
| Transcriptomics | RNA-sequencing, Microarray | Identification of genes co-expressed with MRPS4, providing clues to functional networks and coordinated regulation. |
| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of direct and indirect protein interaction partners of MRPS4, defining its role within protein complexes like the mitoribosome and SSU processome. |
This table outlines how transcriptomic and proteomic approaches can be applied to uncover the functional context of MRPS4.
Functional Genomics Screens
Functional genomics screens represent a powerful, high-throughput methodology for elucidating the role of specific genes, such as MRPS4, within complex cellular processes. These approaches systematically perturb the expression of a large number of genes, often on a genome-wide scale, to identify those that influence a particular phenotype of interest. Key technologies in this field include RNA interference (RNAi) and CRISPR-Cas9-based screening. nih.gov
RNAi screens utilize short-hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) delivered via lentiviral vectors to knock down the expression of target genes. nih.gov By infecting a population of cells with a library of these constructs, researchers can assess the impact of silencing thousands of individual genes. For example, in a genome-wide shRNA screen to find genes affecting tamoxifen (B1202) resistance in breast cancer cells, researchers infected cells with a library of over 56,000 shRNA constructs targeting more than 16,000 genes. nih.gov By sequencing the shRNA constructs present in cells that survived treatment, they could identify genes whose silencing conferred resistance or sensitivity. nih.gov This type of approach can be adapted to investigate the role of MRPS4 in various contexts, such as cell proliferation, apoptosis, or drug response.
More recently, CRISPR-Cas9 technology has become a robust and versatile tool for large-scale functional genomics. nih.gov This system allows for precise gene editing, creating loss-of-function mutations (knockouts) with high efficiency. Large-scale screens using CRISPR-Cas9 can systematically probe gene function in a highly parallel manner. nih.gov The integration of CRISPR screening with human pluripotent stem cell (hPSC) differentiation technologies offers an unprecedented opportunity to systematically examine the function of genes like MRPS4 in a wide variety of specific human cell types, providing insights into tissue-specific roles and disease mechanisms. nih.gov These advanced screening methods, whether based on RNAi or CRISPR, provide an unbiased, genome-wide approach to uncover novel functions and genetic interactions of mitochondrial ribosomal proteins.
Animal Models (Non-Clinical Focus)
Mouse Models with Genetic Alterations in MRPS4 Homologs or Ribosome Biogenesis Factors (e.g., Mrps34 for mitochondrial ribosome studies)
To investigate the in vivo consequences of impaired mitochondrial ribosome function, researchers utilize genetically altered mouse models. While direct Mrps4 models are a subject of ongoing research, significant insights have been gained from models with mutations in other mitochondrial ribosomal proteins, such as Mrps34, a mammalian-specific component of the small ribosomal subunit. plos.orgresearchgate.net
A notable example is a mouse model carrying a point mutation (c.203T > C) in the Mrps34 gene, generated through ENU mutagenesis. oup.com This mutation leads to a reduced expression of the MRPS34 protein in tissues such as the heart and liver. oup.com The Mrps34 mutant mice provide a valuable model for understanding the pathogenic mechanisms of metabolic diseases that progress with age. plos.orgnih.gov
The primary defect in these mice is compromised mitochondrial protein synthesis. plos.orgnih.gov The reduction in MRPS34 protein levels affects the stability of the small ribosomal subunit and the 12S rRNA, which are critical for the assembly of functional mitoribosomes. nih.gov This impairment of mitochondrial translation leads to reduced levels and activities of the respiratory complexes, particularly affecting Complex IV, and consequently, decreased mitochondrial oxygen consumption. plos.orgoup.com
While the mutant mice appear normal at birth, they develop significant physiological changes with age that manifest in a tissue-specific manner. plos.orgnih.gov The liver is more profoundly affected than the heart, exhibiting pronounced liver steatosis (fatty liver) that progresses to fibrosis in older animals. plos.orgoup.com The mice also develop a milder cardiac phenotype characterized by heart hypertrophy. plos.orgnih.gov These findings demonstrate that MRPS34 is essential for the stability of actively translating ribosomes and that its dysfunction leads to progressive, tissue-specific pathologies. plos.org
| Category | Observation | Reference |
|---|---|---|
| Genetic Alteration | Point mutation (c.203T > C) in the Mrps34 gene. | oup.com |
| Molecular Defects | Reduced expression of mutant MRPS34 protein in heart and liver. | oup.com |
| Decreased stability of the 12S rRNA, especially in the liver. | plos.org | |
| Impaired mitochondrial protein synthesis. | plos.orgnih.gov | |
| Reduced levels and activity of respiratory complexes (e.g., CIV deficiency). | oup.com | |
| Pathological Phenotypes | Progressive liver steatosis leading to fibrosis with age. | plos.orgoup.com |
| Development of heart hypertrophy. | plos.orgnih.gov | |
| Mice appear normal at birth with no developmental or fertility differences. | plos.orgnih.gov |
Utilization of Yeast and Other Model Organisms
The budding yeast, Saccharomyces cerevisiae, serves as a premier model organism for studying fundamental cellular processes that are conserved throughout eukaryotes, including humans. nih.gov Its rapid growth, ease of genetic manipulation, and the extensive conservation of key biochemical pathways make it an invaluable tool for molecular and systems biology. nih.gov Many human disease genes have homologs in yeast, and studying these counterparts can provide initial clues to the gene's function. nih.gov
Yeast has been instrumental in identifying and studying core cellular pathways such as protein folding, vesicular transport, and key signaling cascades. nih.gov This is particularly relevant for the study of mitochondria, as many mitochondrial processes and the genes that control them are conserved. Researchers can create yeast strains with specific gene knockouts or introduce human genes into yeast—a technique known as creating "humanized yeast models"—to study the effects of mutations or to screen for drugs that can rescue a particular defect. nih.gov
For instance, mutations found in human patients can be recreated in the homologous yeast gene to determine if they cause a functional defect, a process that is much faster and more straightforward in yeast than in more complex organisms. youtube.com This approach allows for large-scale genetic and chemical screening to identify potential therapeutic targets or disease-modifying compounds, which can then be validated in mammalian systems. nih.gov The study of yeast has contributed to the identification of more human aging genes than any other model organism. nih.gov Given the fundamental role of mitochondrial ribosomes, yeast models provide a powerful, first-line platform for dissecting the function of proteins like MRPS4 and understanding the broader consequences of defective mitochondrial translation.
| Advantage | Description | Reference |
|---|---|---|
| Genetic Tractability | Easy and inexpensive genetic manipulation, including gene knockouts, knock-ins, and overexpression. | nih.gov |
| Conservation of Pathways | Many fundamental cellular and biochemical pathways (e.g., cell cycle, DNA repair, mitochondrial function) are highly conserved between yeast and humans. | nih.gov |
| Rapid Growth | Short generation time allows for rapid experimentation and large-scale screening. | nih.gov |
| Cost-Effectiveness | Lower cost for maintenance and experimentation compared to mammalian models. | nih.gov |
| "Humanized" Models | Ability to express human genes in yeast to study function, genetic variations, and disease mechanisms. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to identify and validate MRP4 in mitochondrial ribosomes?
- Answer: Use mitochondrial-specific proteomic databases (e.g., MitoCarta, MitoP2) to cross-reference MRP4 identification . Validate via immunoblotting with organelle fractionation (e.g., differential centrifugation to isolate mitochondria) and siRNA knockdown to confirm loss of MRP4 disrupts mitochondrial translation. Pair with cryo-EM to resolve MRP4's structural position in the 39S large subunit (LSU) .
Q. How can researchers distinguish MRP4 from cytoplasmic ribosomal paralogs in functional studies?
- Answer: Leverage phylogenetic analysis to identify MRP4-specific domains (e.g., mitochondrial targeting sequences) . Use RNAi or CRISPR targeting MRP4 while monitoring cytoplasmic translation (e.g., puromycin incorporation assays) versus mitochondrial translation (e.g., radiolabeling of mtDNA-encoded proteins like COX1) .
Q. What methodologies are effective for quantifying MRP4 expression under basal conditions?
- Answer: Combine RNA-seq with mitochondrial ribosome profiling (Ribo-seq) to measure transcript and ribosome association levels. Validate via qRT-PCR and quantitative mass spectrometry using SILAC (stable isotope labeling) . Cross-reference tissue-specific expression data from GTEx or MitoMiner .
Advanced Research Questions
Q. How does MRP4 contribute to the mitochondrial stress response, and how can this be experimentally dissected?
- Answer: MRP4 levels are modulated during integrated stress response (ISR) activation. Use stressors like CCCP (mitochondrial uncoupler) or antimycin A (respiratory inhibitor) and monitor MRP4 via proteomics. Co-immunoprecipitate ATF4 (key ISR regulator) to test transcriptional control. Assess functional impact via Seahorse assays (OXPHOS) and polysome profiling to link MRP4 depletion to stalled translation .
Q. What evolutionary insights explain the divergence of MRP4 across eukaryotic lineages?
- Answer: Perform comparative genomics using tools like OrthoMCL to trace MRP4 orthologs. Analyze gain/loss patterns in protists, fungi, and metazoans to infer evolutionary pressures. For example, MRP4 in S. cerevisiae lacks homology to human MRP4, suggesting lineage-specific adaptations. Use ancestral state reconstruction to predict ancestral MRP4 domains .
Q. How do contradictory findings about MRP4 regulation in stress versus disease states arise, and how can they be resolved?
- Answer: Context-dependent regulation is key. For example, glucose starvation induces ribosome hibernation and MRP4-ribosome tethering , while CDR2L knockout upregulates MRP4 via disrupted ribosome biogenesis . Resolve via time-course experiments (e.g., stress duration) and tissue-specific models (e.g., cardiomyocytes vs. cancer cells). Integrate multi-omics (transcriptome, proteome, metabolome) to map regulatory networks .
Q. What role does MRP4 play in mitoribosome assembly, and how can assembly intermediates be characterized?
- Answer: MRP4 interacts with LSU assembly factors like MTERF4 and NSUN4. Use sucrose gradient sedimentation with anti-MRP4 antibodies to isolate assembly intermediates. Pair with cryo-ET to visualize incomplete LSU particles in MRP4-depleted mitochondria . Validate via pulse-chase labeling of mitochondrial translation products (e.g., ND1, ATP6) .
Q. Can MRP4 have dual roles beyond translation, such as in mitochondrial-nuclear communication?
- Answer: MRP4 may moonlight in transcription regulation, akin to MRPL12, which binds POLRMT to activate mtDNA transcription . Test via proximity ligation assays (PLA) between MRP4 and POLRMT or TFAM. Use in vitro transcription assays with recombinant MRP4 to assess promoter activity (e.g., HSP1 or LSP) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
